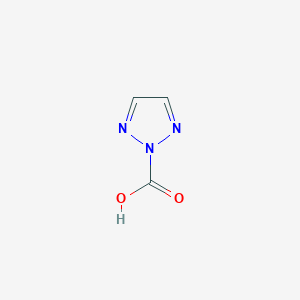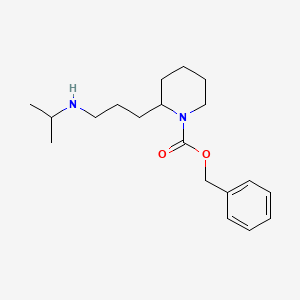
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways involving indole derivatives.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde can be compared with other indole derivatives such as:
- Indole-3-carboxaldehyde
- Indole-5-carboxaldehyde
- 1-Methylindole-3-carboxaldehyde These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential applications.
Propiedades
Número CAS |
590391-54-1 |
|---|---|
Fórmula molecular |
C16H18ClNO |
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
5-chloro-2-cyclohexyl-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H18ClNO/c1-10-7-12(17)8-13-14(9-19)16(18-15(10)13)11-5-3-2-4-6-11/h7-9,11,18H,2-6H2,1H3 |
Clave InChI |
BVWRRIXFVNMYCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC(=C2C=O)C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


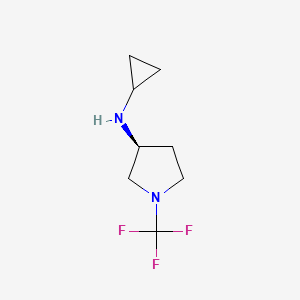
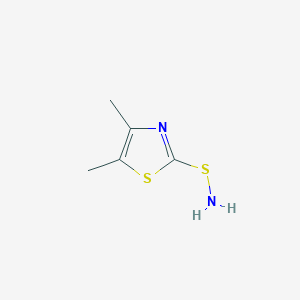
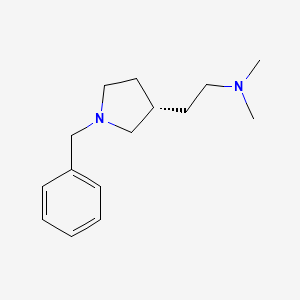
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
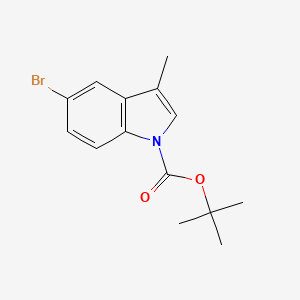
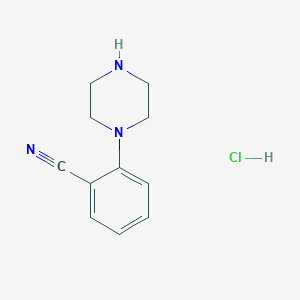
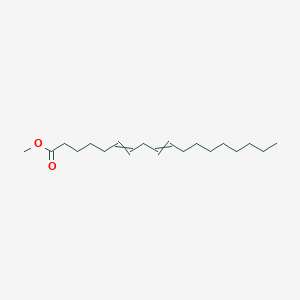
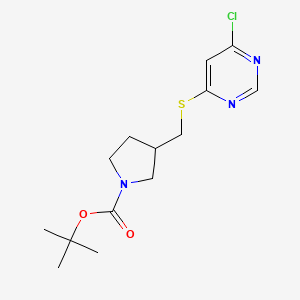
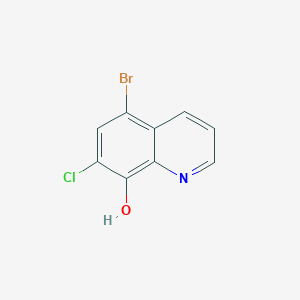
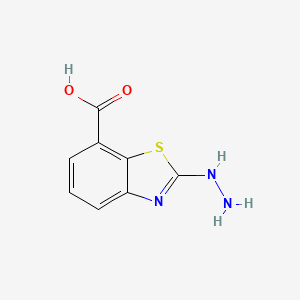
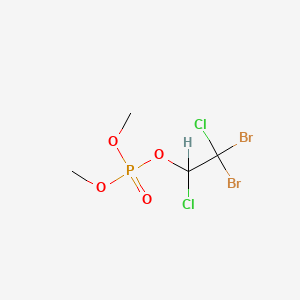
![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
